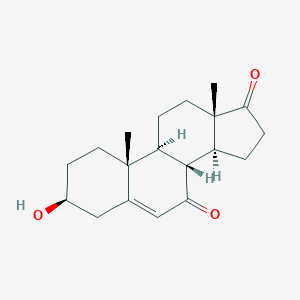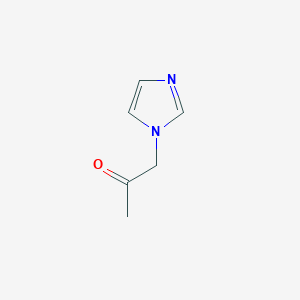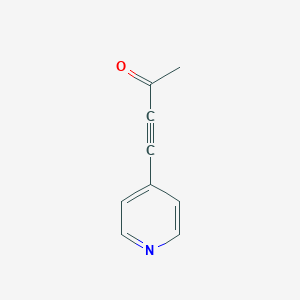
N-Dimethylaminoprostaglandin F2alpha
Overview
Description
Prostaglandin F2.alpha. dimethyl amine is a derivative of Prostaglandin F2.alpha., a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have hormone-like effects. Prostaglandin F2.alpha. is known for its role in reproductive biology, particularly in inducing labor and controlling blood flow in the reproductive organs .
Mechanism of Action
Target of Action
N-Dimethylaminoprostaglandin F2alpha, also known as PGE2alpha dimethyl amine, primarily targets the Prostaglandin F2alpha receptor (FP) . Prostaglandins are lipids that function like hormones throughout the body . The action of PGF2alpha is dependent on the number of receptors on the corpus luteum membrane .
Mode of Action
PGF2alpha acts by binding to the prostaglandin F2alpha receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because PGF2alpha is linked with an increase in uterine oxytocin levels, there is evidence that PGF2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
It is known that the activation of fp primarily couples with the gq subtype, leading to subsequent pkc activation and calcium signal transduction in response to the formation of inositol trisphosphate (ip3) .
Pharmacokinetics
It is known that the elimination half-life of prostaglandin f2alpha is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .
Biochemical Analysis
Biochemical Properties
N-Dimethylaminoprostaglandin F2alpha, like other prostaglandins, possesses a unique molecular structure that underlies its diverse physiological functions . It interacts with various enzymes, proteins, and other biomolecules, influencing the molecule’s overall size, shape, and biological activities . The presence and position of double bonds within its hydrocarbon chains impact the molecule’s stability and reactivity .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes . It plays a key role in hepatic glucose metabolism, where it promotes the expression of gluconeogenic enzymes in hepatocytes in a FOXO1-dependent manner . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor, stimulating both luteolytic activity and the release of oxytocin . This leads to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the prostanoid metabolic pathway . This pathway begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha. dimethyl amine typically involves the modification of the parent compound, Prostaglandin F2.alpha. The process includes the introduction of a dimethyl amine group to the prostaglandin structure. This can be achieved through a series of chemical reactions, including esterification, reduction, and amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Prostaglandin F2.alpha. dimethyl amine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of bioreactors and continuous flow systems to maintain consistent production rates. Quality control measures are essential to ensure the compound meets the required standards for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2.alpha. dimethyl amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various functionalized derivatives of Prostaglandin F2.alpha. dimethyl amine .
Scientific Research Applications
Prostaglandin F2.alpha. dimethyl amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying prostaglandin analogs.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in reproductive health, cardiovascular diseases, and inflammation-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Prostaglandin F2.alpha. (Dinoprost): The parent compound, known for its role in inducing labor and controlling blood flow in reproductive organs.
Prostaglandin E2 (Dinoprostone): Another prostaglandin with similar physiological effects but different receptor targets and signaling pathways.
Prostaglandin D2: Involved in allergic responses and inflammation, with distinct receptor interactions
Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .
Properties
IUPAC Name |
(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147930 | |
| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67508-09-2 | |
| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dimethylaminoprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


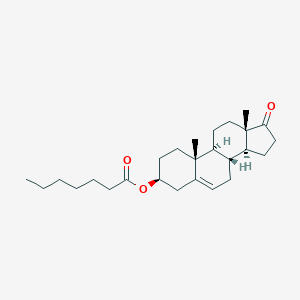
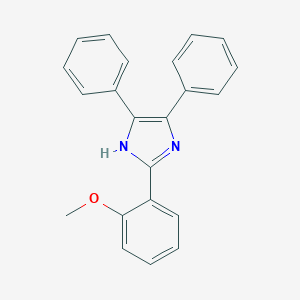
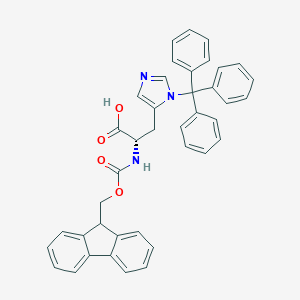
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
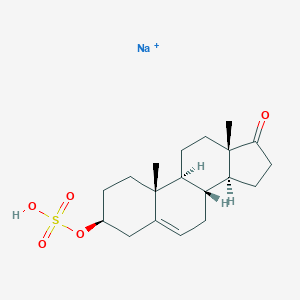


![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
